3-chlorobutanoyl Chloride

概要

説明

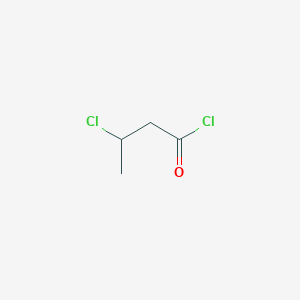

3-Chlorobutanoyl Chloride is an organic compound with the molecular formula C₄H₆Cl₂O. It is a colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a carbonyl group and a chlorine atom, making it a valuable reagent in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions

3-Chlorobutanoyl Chloride can be synthesized through several methods. One common method involves the reaction of 3-chlorobutyric acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the thionyl chloride acts as both a chlorinating agent and a dehydrating agent, converting the carboxylic acid group into an acyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .

化学反応の分析

Types of Reactions

3-Chlorobutanoyl Chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-chlorobutyric acid and hydrochloric acid.

Reduction: The compound can be reduced to 3-chlorobutanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride

Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed

Major Products

Amides: Formed from reaction with amines

Esters: Formed from reaction with alcohols

Thioesters: Formed from reaction with thiols

3-Chlorobutyric Acid: Formed from hydrolysis

3-Chlorobutanol: Formed from reduction

科学的研究の応用

Chemical Synthesis

3-Chlorobutanoyl Chloride is predominantly used as an intermediate in the synthesis of various organic compounds. Its applications include:

- Synthesis of Pharmaceuticals : It is utilized in the production of active pharmaceutical ingredients (APIs), facilitating the formation of complex drug molecules through acylation reactions.

- Agrochemicals : The compound plays a role in developing pesticides and herbicides by participating in the synthesis of agrochemical intermediates.

- Polymers : It is involved in producing specialty polymers and coatings, enhancing material properties through chemical modification .

Biological Applications

In biological research, this compound has several notable applications:

- Modification of Biomolecules : The compound is employed to modify proteins and peptides through acylation, which can alter their activity and stability.

- Interaction Studies : Research indicates that its hydrolysis products may interact with nucleic acids and proteins, potentially influencing cellular functions. This aspect is crucial for understanding drug mechanisms and biomolecular interactions .

Medicinal Chemistry

In medicinal chemistry, this compound is significant for:

- Drug Delivery Systems : It is used to synthesize compounds that enhance drug solubility and bioavailability, contributing to the development of advanced drug delivery systems.

- Catalyst Modification : Studies suggest that it can act as a modifier for palladium complexes in hydrogenation reactions, improving catalytic activity and selectivity.

Industrial Applications

The industrial use of this compound includes:

- Production of Specialty Chemicals : It serves as a precursor for various specialty chemicals used in coatings, adhesives, and dyes .

- Chemical Manufacturing : In large-scale chemical processes, it is utilized for producing intermediates that require specific reactivity profiles due to its electrophilic nature .

Chemical Reactivity and Mechanisms

The reactivity of this compound can be categorized into several key reactions:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The chlorine atom can be replaced by nucleophiles (amines, alcohols), forming amides or esters. |

| Hydrolysis | Reacts with water to yield 3-chlorobutyric acid and hydrochloric acid. |

| Reduction | Can be reduced to 3-chlorobutanol using reducing agents like lithium aluminum hydride. |

Safety Considerations

Handling this compound requires caution due to its hazardous nature:

- It can cause irritation upon contact with skin or mucous membranes.

- Adequate safety measures should be implemented when working with this compound in laboratory settings .

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

- Modification of Palladium Catalysts : A study published in the journal "Molecules" demonstrated that incorporating this compound into palladium catalysts enhanced their performance in hydrogenation reactions, indicating its potential for optimizing catalytic processes.

- Biomolecular Interaction Studies : Research focused on the hydrolysis products of this compound revealed interactions with biological macromolecules, shedding light on its implications for drug design and cellular biology .

作用機序

The mechanism of action of 3-Chlorobutanoyl Chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the acylation of the nucleophile. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is further enhanced by the electron-withdrawing chlorine atom. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

類似化合物との比較

Similar Compounds

3-Chloropropionyl Chloride: Similar in structure but with one less carbon atom.

4-Chlorobutanoyl Chloride: Similar in structure but with the chlorine atom on the fourth carbon.

3-Bromobutanoyl Chloride: Similar in structure but with a bromine atom instead of chlorine.

Uniqueness

3-Chlorobutanoyl Chloride is unique due to its specific reactivity profile, which is influenced by the position of the chlorine atom and the length of the carbon chain. This makes it particularly useful in certain synthetic applications where other acyl chlorides may not be as effective .

生物活性

3-Chlorobutanoyl chloride, with the molecular formula C₄H₆ClO, is an acyl chloride characterized by its chlorinated butanoyl group. This compound is known for its reactivity, particularly in nucleophilic substitution reactions, due to the presence of the chlorine atom which enhances its electrophilic character. Its biological activity is of interest in various fields, including organic chemistry and pharmacology, where it serves as a potential modifier for palladium complexes in hydrogenation reactions.

Research indicates that this compound may interact with biological molecules such as proteins and nucleic acids. The hydrolysis products of this compound can affect cellular functions, although specific interaction mechanisms remain to be fully elucidated. The compound's ability to modify palladium catalysts suggests potential applications in biocatalysis and organic synthesis.

Toxicological Profile

This compound is classified as a hazardous substance, necessitating careful handling. Its toxicological evaluations indicate that exposure can lead to significant health risks. For instance, inhalation studies have shown concentration-dependent effects on respiratory function in animal models .

Case Studies

- Inhalation Toxicity : A subacute inhalation test revealed that exposure to high concentrations of 4-chlorobutanoic acid chloride (structurally similar to this compound) resulted in impaired breathing and increased red blood cell counts in rats. The RD50 (concentration leading to a 50% decrease in respiratory rate) was determined to be around 360 mg/m³ for short exposure periods .

- Chemical Exposure Incident : A report highlighted an incident involving chloroacetyl chloride, where improper handling led to severe neurological and respiratory damage among workers exposed to toxic fumes. While not directly related to this compound, this incident underscores the risks associated with handling chlorinated compounds .

Comparative Analysis with Related Compounds

The following table summarizes key features of compounds related to this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Chlorobutyric Acid | C₄H₇ClO₂ | A carboxylic acid derivative with potential bioactivity. |

| 4-Chlorobutanoyl Chloride | C₄H₆Cl₂O | Similar structure but differs in chlorine position. |

| Butyryl Chloride | C₄H₇ClO | Lacks chlorine substitution at the second carbon. |

The unique chlorination at the third carbon position of this compound influences its reactivity and the types of derivatives that can be synthesized compared to its analogs.

Catalytic Applications

A study published in "Molecules" demonstrated that incorporating this compound into palladium catalysts enhanced their catalytic activity and selectivity during hydrogenation processes. This finding indicates a promising avenue for further research into the compound's role in catalysis and organic synthesis.

Interaction Studies

Further investigations are needed to explore the specific interactions between this compound and biological macromolecules. Initial studies suggest that its hydrolysis products may have significant implications for cellular processes, warranting more focused research on its biological effects.

特性

IUPAC Name |

3-chlorobutanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O/c1-3(5)2-4(6)7/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATANUYPSKXKEDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457508 | |

| Record name | Butanoyl chloride, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951-11-7 | |

| Record name | Butanoyl chloride, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。